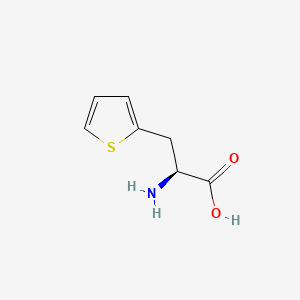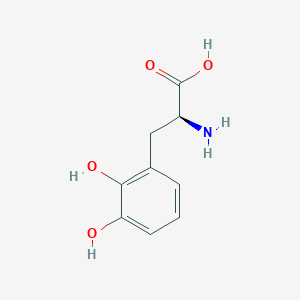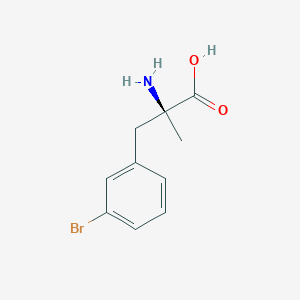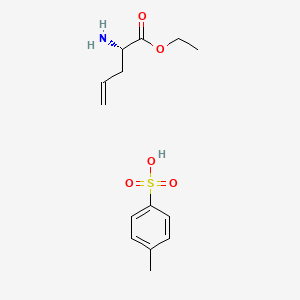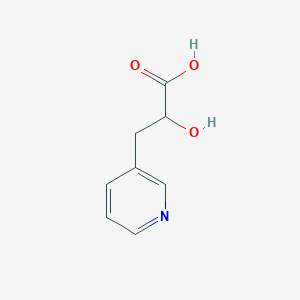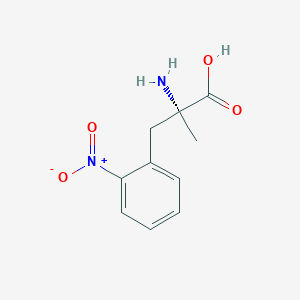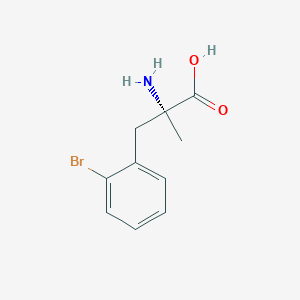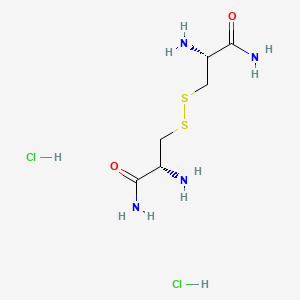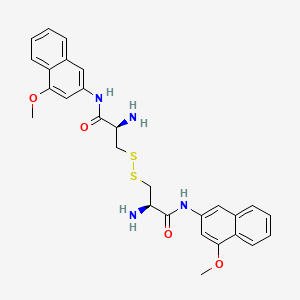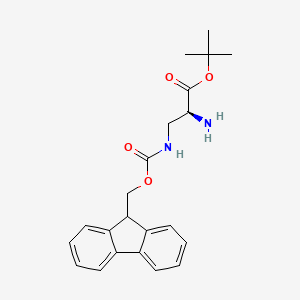
H-L-Dap(fmoc)-otbu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-L-2,3-diaminopropanoic acid (9-fluorenylmethyloxycarbonyl)-tert-butyl ester is a derivative of 2,3-diaminopropanoic acid. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The 9-fluorenylmethyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the carboxyl group.
Solution-Phase Peptide Synthesis: This method involves the synthesis of peptides in solution, where the protective groups are used to prevent side reactions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale SPPS, where automated synthesizers are used to produce peptides efficiently. The protective groups are removed after the synthesis is complete to yield the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The amino group can react with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Piperidine: Used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the tert-butyl ester group.
Carbodiimides: Used as coupling agents to facilitate the formation of peptide bonds.
Major Products Formed:
Peptides: The primary products formed from the reactions involving this compound are peptides, which are chains of amino acids linked by peptide bonds.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: The compound is widely used in the synthesis of peptides, which are important in various fields of research and industry.
Biology:
Protein Engineering: Peptides synthesized using this compound can be used to study protein structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for drug discovery.
Industry:
Biotechnology: The compound is used in the production of peptides for various biotechnological applications, including the development of biosensors and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects primarily through its role in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the efficient production of peptides. The 9-fluorenylmethyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the carboxyl group. These protective groups are removed after the synthesis is complete to yield the desired peptide.
Comparación Con Compuestos Similares
- H-L-2,3-diaminopropanoic acid (9-fluorenylmethyloxycarbonyl)-tert-butyl ester
- H-L-2,3-diaminopropanoic acid (9-fluorenylmethyloxycarbonyl)-tert-butyl ester
Uniqueness: The compound is unique due to its specific protective groups, which make it particularly useful in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group provides stability during the synthesis process, while the tert-butyl ester group ensures that the carboxyl group remains protected until the desired peptide is formed.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZCRQHFXJCDY-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
